molecular formula C12H18N5O3S+ B15092755 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium

Cat. No.: B15092755
M. Wt: 312.37 g/mol
InChI Key: DVNIRPKXKMIDQU-UHFFFAOYSA-N
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Description

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium is a complex organic compound with significant potential in various scientific fields. This compound features a purine base (adenine) linked to a sugar moiety (ribose) and a dimethylsulfanium group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium typically involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base can be synthesized through a series of reactions involving formamide and other reagents. The sugar moiety, ribose, is often derived from glucose through isomerization and reduction processes.

The final step involves the coupling of the purine base with the ribose moiety, followed by the introduction of the dimethylsulfanium group. This step requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It plays a role in studying nucleic acid interactions and enzyme mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium involves its interaction with specific molecular targets. The compound can bind to nucleic acids, affecting their structure and function. It may also interact with enzymes, inhibiting their activity and altering metabolic pathways. These interactions are mediated by the compound’s unique chemical structure, which allows it to form specific bonds with its targets.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside composed of adenine and ribose, similar to the purine base and sugar moiety in [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium.

    S-Adenosylmethionine: A compound containing a sulfonium group, similar to the dimethylsulfanium group in the target compound.

Uniqueness

This compound is unique due to its combination of a purine base, a sugar moiety, and a dimethylsulfanium group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N5O3S+

Molecular Weight

312.37 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium

InChI

InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1

InChI Key

DVNIRPKXKMIDQU-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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